molecular formula C14H20N2O2 B5599729 2-(2-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone

2-(2-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B5599729
M. Wt: 248.32 g/mol
InChI Key: GIGGQJMJVQWVHN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of 2-methoxybenzoyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(2-hydroxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone.

    Reduction: Formation of 2-(2-methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential use as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate neurotransmitter release and receptor activity, particularly those related to serotonin and dopamine pathways. This modulation can result in various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

  • 2-(2-Hydroxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(2-Methoxyphenyl)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-(2-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone

Comparison: Compared to its similar compounds, 2-(2-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. The presence of the methoxy group and the methylpiperazine moiety provides a distinct profile in terms of receptor binding affinity and metabolic stability.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)14(17)11-12-5-3-4-6-13(12)18-2/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGGQJMJVQWVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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